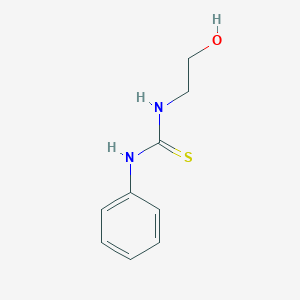

Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

Description

Thiourea, N-(2-hydroxyethyl)-N'-phenyl- is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.

The exact mass of the compound Thiourea, N-(2-hydroxyethyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90821. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N-(2-hydroxyethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(2-hydroxyethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiourea, N-(2-hydroxyethyl)-N'-phenyl- , exploring its biological activity, mechanisms of action, and potential applications.

Overview of Thiourea Derivatives

Thioureas are compounds characterized by the presence of a thiocarbonyl group (C=S) bonded to two organic groups. The specific compound under discussion, N-(2-hydroxyethyl)-N'-phenyl-thiourea, exhibits a hydroxyethyl substituent that enhances its solubility and biological potential.

The biological activity of thiourea derivatives often involves their ability to act as nucleophiles. They can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyethyl group in this compound enhances its transport across cell membranes, facilitating its interaction with various molecular targets.

1. Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiourea compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiourea Derivative 1 | 40 | E. faecalis |

| Thiourea Derivative 2 | 50 | P. aeruginosa |

| Thiourea Derivative 3 | 45 | S. typhi |

2. Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Various studies report IC50 values ranging from 1.5 µM to 20 µM against different cancer cell lines, including those associated with pancreatic and breast cancer. These compounds may target specific molecular pathways involved in tumor growth and metastasis .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Thiourea Derivative A | 1.5 | Human leukemia |

| Thiourea Derivative B | 7 | Prostate cancer |

| Thiourea Derivative C | 14 | Breast cancer |

3. Antioxidant Activity

Thiourea derivatives have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. For example, one study reported a reducing potential against ABTS free radicals with an IC50 value of 52 µg/mL .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of thiourea derivatives against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited sub-micromolar MIC values, showcasing their potential as novel anti-tubercular agents .

Case Study 2: Antiplatelet Activity

Another investigation focused on the antiplatelet activity of certain thioureas, revealing that they effectively inhibit the arachidonic acid pathway in human platelets. The most active compounds achieved IC50 values between 29 and 84 µM, suggesting their potential use as antithrombotic agents .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXZZJQPDIXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144510 | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-12-5 | |

| Record name | N-(2-Hydroxyethyl)-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SUYMR & M2Q | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic routes to obtain N-(2-Hydroxyethyl)-N'-phenylthiourea?

A1: N-(2-Hydroxyethyl)-N'-phenylthiourea is readily synthesized by reacting phenyl isothiocyanate with aminoethanol. [, , , ] This reaction proceeds under mild conditions and generally results in high yields.

Q2: What is the structural conformation of N-(2-Hydroxyethyl)-N'-phenylthiourea in the solid state?

A2: X-ray crystallography studies reveal that the –C(H2)–N(H)–(C=S)–N(H)– methylthiourea-methane group of N-(2-Hydroxyethyl)-N'-phenylthiourea is nearly perpendicular to the phenyl ring, exhibiting a dihedral angle of 71.13° []. The N—C—C—O torsion angle is 72.8°. []

Q3: How does N-(2-Hydroxyethyl)-N'-phenylthiourea arrange itself within the crystal lattice?

A3: In the crystalline state, N-(2-Hydroxyethyl)-N'-phenylthiourea molecules interact through a network of hydrogen bonds. Specifically, N—H⋯O, O—H⋯S, and N—H⋯O hydrogen bonds connect the molecules, leading to a three-dimensional network structure. []

Q4: Can N-(2-Hydroxyethyl)-N'-phenylthiourea be used as a precursor for other heterocyclic compounds?

A4: Yes, N-(2-Hydroxyethyl)-N'-phenylthiourea is a versatile precursor for synthesizing various heterocycles. Under specific reaction conditions, it can undergo cyclization to yield either 2-phenylaminothiazolines (S-cyclization) [, , , ] or 2-phenylamino-2-oxazolines (O-cyclization). [, , , ]

Q5: What factors influence the regioselectivity of the cyclization reaction of N-(2-Hydroxyethyl)-N'-phenylthiourea?

A5: The choice of reagents and reaction conditions significantly impacts the cyclization pathway of N-(2-Hydroxyethyl)-N'-phenylthiourea. For instance, using thio-CDI or CDI promotes S-cyclization, leading to 2-phenylaminothiazolines. [] In contrast, employing TsCl/NaOH favors O-cyclization, yielding 2-phenylamino-2-oxazolines. [, , , ] The presence or absence of substituents on the nitrogen atom of the aminoalcohol used to synthesize the thiourea starting material also influences the optimal reaction conditions for achieving S-cyclization. []

Q6: Has N-(2-Hydroxyethyl)-N'-phenylthiourea been explored as a potential benzyloxycarbonylating agent?

A6: While not directly used as a benzyloxycarbonylating agent, N-(2-Hydroxyethyl)-N'-phenylthiourea can be converted into N-Benzyloxycarbonyl-2-phenylaminooxazolidine. This derivative acts as a selective benzyloxycarbonylating reagent for primary amines, exhibiting preference for less sterically hindered amines. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.